molecular formula C6H10N2O2S B2395531 2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one CAS No. 1564865-08-2

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one

Cat. No. B2395531
CAS RN: 1564865-08-2
M. Wt: 174.22
InChI Key: NPVDIIZPZYTNJZ-UHFFFAOYSA-N
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Description

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one, also known as methionine sulfoximine (MSO), is a synthetic amino acid analog that has been widely used in scientific research due to its ability to inhibit glutamine synthetase (GS) activity. GS is an essential enzyme that catalyzes the conversion of glutamate and ammonia to glutamine, a crucial amino acid for many biological processes. The inhibition of GS by MSO has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating the role of glutamine in different biological systems.

Mechanism of Action

MSO inhibits GS activity by irreversibly binding to its active site, preventing the conversion of glutamate and ammonia to glutamine. This leads to a decrease in intracellular glutamine levels, which can affect various biological processes that rely on glutamine.
Biochemical and Physiological Effects:
The inhibition of GS by MSO has been shown to have various biochemical and physiological effects, including:
1. Decreased glutamine levels: MSO treatment leads to a decrease in intracellular glutamine levels, which can affect protein synthesis, nucleotide synthesis, and other metabolic pathways.
2. Increased glutamate levels: The inhibition of GS by MSO leads to an accumulation of glutamate, which can have toxic effects on cells.
3. Activation of the unfolded protein response: MSO treatment has been shown to activate the unfolded protein response, a cellular stress response pathway that helps cells cope with protein misfolding.

Advantages and Limitations for Lab Experiments

MSO has several advantages for lab experiments, including:
1. Specificity: MSO is a specific inhibitor of GS, making it a valuable tool for studying the role of glutamine in different biological systems.
2. Reversibility: MSO inhibition of GS is irreversible, which allows for long-term studies of glutamine depletion.
However, MSO also has some limitations for lab experiments, including:
1. Toxicity: MSO can have toxic effects on cells at high concentrations, which can limit its use in some experiments.
2. Non-specific effects: MSO inhibition of GS can lead to non-specific effects on other metabolic pathways, which can complicate data interpretation.

Future Directions

There are several future directions for MSO research, including:
1. Development of more specific GS inhibitors: MSO is currently the most widely used GS inhibitor, but there is a need for more specific inhibitors that can target different isoforms of GS.
2. Investigation of MSO in combination with other drugs: MSO has been shown to have synergistic effects with other drugs, such as cisplatin and doxorubicin, in cancer treatment.
3. Study of MSO in different biological systems: MSO has been extensively studied in mammalian systems, but there is a need for more research in other biological systems, such as plants and bacteria.
Conclusion:
In conclusion, MSO is a valuable tool for investigating the role of glutamine in different biological processes. Its ability to inhibit GS activity has led to numerous scientific research applications, including neurobiology, cancer, and metabolism. While MSO has several advantages for lab experiments, it also has some limitations that need to be considered. Future research directions for MSO include the development of more specific GS inhibitors, investigation of MSO in combination with other drugs, and study in different biological systems.

Synthesis Methods

MSO can be synthesized by reacting 2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one with chloramine-T in the presence of sodium bicarbonate and sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form MSO. The purity of the synthesized MSO can be improved by recrystallization and column chromatography.

Scientific Research Applications

MSO has been extensively used in scientific research to investigate the role of glutamine in different biological processes. It has been shown to have a wide range of applications, including:
1. Neurobiology: MSO has been used to study the role of glutamine in neurotransmission and neurodegenerative diseases.
2. Cancer: MSO has been shown to inhibit the growth of cancer cells by depleting their glutamine supply.
3. Metabolism: MSO has been used to investigate the role of glutamine in metabolic pathways, such as the urea cycle and the tricarboxylic acid cycle.

properties

IUPAC Name

2-amino-5-(2-methylsulfanylethyl)-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(7)10-4/h4H,2-3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVDIIZPZYTNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)N=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one

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